molecular formula C16H19N3O3 B2417041 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one CAS No. 727718-03-8

2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one

Numéro de catalogue: B2417041
Numéro CAS: 727718-03-8
Poids moléculaire: 301.346
Clé InChI: GMMTXJWMBCEGND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(Morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one is a quinazolinone derivative with promising biological activities. Its molecular formula is C16H19N3O3C_{16}H_{19}N_{3}O_{3}, and it has a molecular weight of 301.34 g/mol. This compound has been studied for its potential as an anticancer agent, particularly in inhibiting various tyrosine kinases.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of quinazolin-4(3H)-one derivatives, including this compound, against several cancer cell lines:

  • Cytotoxicity Testing : The compound was evaluated against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. It exhibited IC50 values significantly lower than the positive control, lapatinib, indicating strong cytotoxic activity. For instance, certain derivatives showed IC50 values as low as 0.14 µM against A2780 cells, demonstrating up to 87-fold potency compared to lapatinib .

The mechanism underlying the anticancer activity of this compound involves the inhibition of multiple tyrosine kinases:

  • Inhibitory Activity : The compound has shown effective inhibition against cyclin-dependent kinase 2 (CDK2), HER2, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2). Notably, derivatives like 2i and 3i demonstrated IC50 values comparable to established inhibitors such as imatinib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that specific substitutions on the quinazolinone ring can enhance cytotoxicity:

CompoundSubstitutionIC50 (µM)Remarks
2i6,8-di-fluoro0.173 ± 0.012Strong CDK2 inhibitor
3iN-benzyl0.079 ± 0.015Comparable to lapatinib
2fN-phenylVariedGood overall activity

These findings suggest that modifications to the quinazolinone core can significantly impact biological effectiveness.

Additional Biological Activities

Besides anticancer properties, quinazolinone derivatives have been investigated for other biological activities:

  • Antioxidant Activity : Some studies have indicated moderate antioxidant properties in certain derivatives when tested in DPPH assays, although these activities were generally lower than those of established antioxidants .

Study on Quinazolinone Derivatives

A comprehensive study synthesized various quinazolinone derivatives and evaluated their biological activities. The findings included:

  • Cytotoxicity : Several derivatives were synthesized with enhanced activity against cancer cell lines.
  • Kinase Inhibition : The study confirmed that many compounds acted as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one as an anticancer agent. The compound has shown promising results in inhibiting various tyrosine kinases, which are crucial in cancer cell proliferation and survival.

Cytotoxicity Testing

The compound was evaluated against several cancer cell lines, including:

Cell LineIC50 Value (µM)Comparison with Lapatinib
MCF-7 (Breast Cancer)Not specifiedLower than control
A2780 (Ovarian Cancer)0.14Up to 87-fold more potent

These results indicate that the compound possesses strong cytotoxic activity, particularly against ovarian carcinoma cells, outperforming established treatments like lapatinib .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. The compound has shown effectiveness against various bacterial strains, suggesting its utility in treating infections.

Antimicrobial Testing

The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) evaluations against several pathogens:

PathogenMIC Value (µg/ml)Activity
Mycobacterium smegmatis6.25Significant antibacterial
Pseudomonas aeruginosaNot specifiedActive against tested strains
Candida albicansNot specifiedEffective antifungal activity

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Case Studies and Research Insights

  • In Vitro Studies : A study demonstrated that derivatives of quinazolinone compounds, including this specific derivative, exhibited significant cytotoxic effects on human cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of this compound with various targets, further supporting its role as a multi-target agent in both anticancer and antimicrobial applications .

Propriétés

IUPAC Name

2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12(20)10-19-15(11-18-6-8-22-9-7-18)17-14-5-3-2-4-13(14)16(19)21/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMTXJWMBCEGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC2=CC=CC=C2C1=O)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.